Cesium Cs-131 is classified as a radionuclide and is part of the alkali metal group in the periodic table. It is generated in nuclear reactors or particle accelerators by irradiating barium targets with neutrons. This process converts barium isotopes into cesium isotopes through nuclear reactions, primarily through the decay of barium-131 into cesium-131 after neutron capture.
The production of cesium Cs-131 typically involves several key steps:
The synthesis process must carefully control neutron flux and irradiation time to optimize the yield of cesium-131 while minimizing the formation of cesium-132. Techniques such as dissolving non-irradiated barium sources in acidic solutions can enhance the efficiency of cesium extraction post-irradiation .
Cesium Cs-131 has a molecular structure similar to that of other alkali metals, characterized by a single valence electron in its outer shell. This configuration allows it to form ionic bonds easily. The atomic mass of cesium Cs-131 is approximately 130.906 u, and it exhibits a body-centered cubic crystal structure when solidified.
Cesium Cs-131 participates in various chemical reactions typical for alkali metals, including:
These reactions demonstrate its high reactivity and tendency to form stable ionic compounds.
In medical applications, particularly brachytherapy, cesium Cs-131 emits beta particles and gamma radiation upon decay. This radiation damages the DNA of cancer cells within a localized area, leading to cell death while sparing surrounding healthy tissue. The mechanism relies on the precise placement of cesium seeds within or near tumors, allowing for effective treatment over its half-life period.
Cesium Cs-131's physical properties are typical of alkali metals but are particularly relevant for its handling and application in medical settings.
Cesium Cs-131 has significant applications in the field of medicine:
Recent studies have highlighted its effectiveness compared to other isotopes like iodine-125, showing promising results in clinical settings for brain metastases treatment .
Cesium-131 (atomic number 55) contains 76 neutrons in its nucleus, giving it a mass number of 131. As an artificial radioisotope, it does not occur naturally and must be produced through nuclear reactions. The nuclide decays with a half-life of 9.689 days (approximately 9.7 days), as precisely measured through radiotracer studies. This intermediate half-life positions Cs-131 advantageously between shorter-lived diagnostic isotopes and longer-lived therapeutic counterparts. The decay occurs exclusively through electron capture (EC), with no measurable beta or alpha decay pathways observed. Its average binding energy per nucleon is 8.415 MeV, and the first proton separation energy is 5.467 MeV, indicating relatively high nuclear stability among cesium isotopes. The decay energy released during electron capture is 0.355(5) MeV, which manifests as characteristic X-rays and Auger electrons that contribute to its therapeutic effect. Following decay, Cs-131 transforms into stable Xenon-131 (Xe-131), eliminating concerns about radioactive daughter products in clinical applications [1] [4] [7].
Table 1: Nuclear Properties of Cesium-131
Property | Value | Unit |
---|---|---|
Atomic Number | 55 | - |
Mass Number | 131 | - |
Neutron Number | 76 | - |
Half-life | 9.689 ± 0.016 | days |
Decay Mode | Electron Capture (100%) | - |
Decay Product | Xenon-131 (stable) | - |
Decay Energy | 0.355 ± 0.005 | MeV |
Binding Energy per Nucleon | 8.415 | MeV |
Nuclear Spin | 5/2+ | - |
The electron capture process in Cs-131 involves the nucleus capturing an inner-shell electron (typically from the K or L shell), resulting in the conversion of a proton into a neutron. This nuclear transformation occurs according to the reaction:
¹³¹Cs + e⁻ → ¹³¹Xe + νₑ
During this process, a proton (⁵⁵Cs: 55 protons, 76 neutrons) absorbs an electron and emits an electron neutrino (νₑ), transforming into a neutron and thereby forming ⁵⁴Xe (54 protons, 77 neutrons). This isobaric transition maintains the mass number (A=131) while reducing the atomic number by one unit. The vacancy created in the inner electron shell subsequently leads to characteristic X-ray emission as outer-shell electrons fill the vacancy, producing the 29-35 keV photons characteristic of Cs-131 decay. The stable daughter nuclide Xenon-131 does not present radiation safety concerns, making Cs-131 particularly suitable for permanent implantation in brachytherapy procedures. The electron capture mechanism dominates in neutron-deficient nuclei like Cs-131, where the proton-to-neutron ratio exceeds stable configurations but falls below the threshold for positron emission [2] [4] [8].
The decay of Cs-131 produces a distinctive low-energy photon spectrum optimized for localized radiotherapy. The primary emissions arise from the de-excitation of the daughter Xenon-131 atom following electron capture, producing characteristic X-rays rather than true gamma rays from nuclear transitions. The emission spectrum features prominent peaks at 29.4 keV (29.5%), 29.8 keV (25.6%), and 34.4 keV (18.1%), with an average energy of approximately 30.4 keV. These low-energy photons offer significant clinical advantages: they deliver high linear energy transfer (LET) within a limited tissue range (approximately 2 cm), ensuring concentrated dose deposition within tumor volumes while sparing adjacent healthy tissues. The dose rate constant has been precisely measured as 1.06 cGy·h⁻¹·U⁻¹ through thermoluminescent dosimetry and gamma spectrometry techniques. Additionally, the low-energy emissions facilitate radiation safety management, requiring less shielding than higher-energy isotopes like Iridium-192 or Cobalt-60. The spectral purity is maintained with minimal higher-energy contaminants, as confirmed by gamma spectrometry studies showing negligible emissions above 35 keV [1] [3] [6].
Table 2: Principal Photon Emissions from Cesium-131 Decay
Energy (keV) | Intensity (%) | Origin | Significance |
---|---|---|---|
29.4 | 29.5 | Xenon Kα X-ray | Primary therapeutic emission |
29.8 | 25.6 | Xenon Kα X-ray | Primary therapeutic emission |
34.4 | 18.1 | Xenon Kβ X-ray | Secondary therapeutic emission |
16.6-18.7 | <0.1 | Niobium fluorescence | Insignificant dosimetric contribution |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1